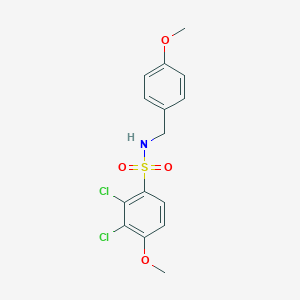![molecular formula C25H20N2O3 B296453 N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide](/img/structure/B296453.png)
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide, also known as FN-1501, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FN-1501 is a biphenyl derivative that has shown promising results in preclinical studies for its anti-inflammatory, anti-tumor, and neuroprotective properties.
Scientific Research Applications
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide has shown potential in various scientific research applications, including anti-inflammatory, anti-tumor, and neuroprotective properties. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. This compound has also demonstrated anti-tumor activity in vitro and in vivo, showing promising results in the treatment of breast, lung, and colon cancer. Additionally, this compound has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in inflammation and tumorigenesis. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of arthritis and colitis, this compound has been shown to reduce inflammation and improve clinical symptoms. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells. Additionally, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide has several advantages for lab experiments, including its synthetic accessibility, high yield, and purity. This compound has also shown promising results in preclinical studies, making it a potential candidate for further research. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide. One potential application is in the treatment of inflammatory diseases, such as arthritis and colitis. Further studies are needed to determine the optimal dosage and administration route for this compound in these diseases. Another potential application is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, and further studies are needed to determine its neuroprotective effects and potential clinical applications.
Conclusion:
This compound is a synthetic compound that has shown promising results in preclinical studies for its anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been synthesized through a multi-step process and has been shown to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also several potential applications for further research. This compound has the potential to be a valuable tool in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases.
Synthesis Methods
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide can be synthesized through a multi-step process starting with the reaction of 2-furanmethylamine with 4-bromobiphenyl in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-(4-nitrophenyl)acetic acid to form the final product, this compound. The synthesis method has been optimized to achieve a high yield and purity of the compound.
Properties
Molecular Formula |
C25H20N2O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C25H20N2O3/c28-24(20-14-12-19(13-15-20)18-7-2-1-3-8-18)27-23-11-5-4-10-22(23)25(29)26-17-21-9-6-16-30-21/h1-16H,17H2,(H,26,29)(H,27,28) |
InChI Key |
VQKWLBNRGGWDBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B296370.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296371.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B296372.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296374.png)
![N-isopropyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B296376.png)
![N-(4-chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296378.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide](/img/structure/B296380.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296383.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296384.png)
![N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296387.png)
![N-(2-methylbenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296389.png)
![N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B296394.png)

